molecular formula C11H13F2N3 B6142405 2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]propan-1-amine CAS No. 923116-02-3

2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]propan-1-amine

Cat. No.: B6142405
CAS No.: 923116-02-3
M. Wt: 225.24 g/mol
InChI Key: SEMHBICJDBOMKL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]propan-1-amine typically involves the reaction of benzimidazole derivatives with difluoromethylating agents. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis likely follows similar routes as those used in laboratory settings, with optimization for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydroxide, potassium carbonate

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated benzimidazole derivatives, while reduction could produce amine-functionalized benzimidazoles .

Scientific Research Applications

2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]propan-1-amine is primarily used in proteomics research. It serves as a reagent for the study of protein interactions and modifications.

Mechanism of Action

The mechanism of action for 2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances the compound’s binding affinity and stability, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-amine
  • 2-[1-(chloromethyl)-1H-benzimidazol-2-yl]propan-1-amine

Uniqueness

Compared to similar compounds, 2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]propan-1-amine offers unique properties due to the presence of the difluoromethyl group. This group enhances the compound’s chemical stability and binding affinity, making it particularly useful in proteomics and medicinal chemistry .

Properties

IUPAC Name

2-[1-(difluoromethyl)benzimidazol-2-yl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N3/c1-7(6-14)10-15-8-4-2-3-5-9(8)16(10)11(12)13/h2-5,7,11H,6,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMHBICJDBOMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=NC2=CC=CC=C2N1C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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